molecular formula C23H19NO5 B12156208 methyl 3-[({(2Z)-2-[(1-methyl-1H-pyrrol-2-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl}oxy)methyl]benzoate

methyl 3-[({(2Z)-2-[(1-methyl-1H-pyrrol-2-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl}oxy)methyl]benzoate

Cat. No.: B12156208
M. Wt: 389.4 g/mol
InChI Key: ZFOPFIYVYBRRJI-MTJSOVHGSA-N
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Description

Methyl 3-[({(2Z)-2-[(1-methyl-1H-pyrrol-2-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl}oxy)methyl]benzoate is a synthetic benzofuran derivative characterized by a central 2,3-dihydro-1-benzofuran core substituted with a 1-methylpyrrole methylidene group at the 2-position and a methoxycarbonylbenzyl ether moiety at the 6-position. The compound’s Z-configuration at the methylidene bond is critical for its stereoelectronic properties.

Properties

Molecular Formula

C23H19NO5

Molecular Weight

389.4 g/mol

IUPAC Name

methyl 3-[[(2Z)-2-[(1-methylpyrrol-2-yl)methylidene]-3-oxo-1-benzofuran-6-yl]oxymethyl]benzoate

InChI

InChI=1S/C23H19NO5/c1-24-10-4-7-17(24)12-21-22(25)19-9-8-18(13-20(19)29-21)28-14-15-5-3-6-16(11-15)23(26)27-2/h3-13H,14H2,1-2H3/b21-12-

InChI Key

ZFOPFIYVYBRRJI-MTJSOVHGSA-N

Isomeric SMILES

CN1C=CC=C1/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC4=CC(=CC=C4)C(=O)OC

Canonical SMILES

CN1C=CC=C1C=C2C(=O)C3=C(O2)C=C(C=C3)OCC4=CC(=CC=C4)C(=O)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The target compound shares structural motifs with several benzofuran-based esters documented in the evidence:

  • [(2Z)-3-Oxo-2-(pyridin-3-ylmethylidene)-1-benzofuran-6-yl] 2,6-dimethoxybenzoate (): This analogue replaces the 1-methylpyrrole group with a pyridinylmethylidene substituent.
  • [(2Z)-2-[(3-Methoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] propanoate (): Here, a 3-methoxyphenyl group replaces the pyrrole, providing a bulkier aromatic substituent with moderate electron-donating properties. This substitution may influence solubility and metabolic stability .

Key Structural Differences:

Feature Target Compound Pyridine Analogue 3-Methoxyphenyl Analogue
Methylidene Substituent 1-Methylpyrrole (electron-rich) Pyridine (electron-deficient) 3-Methoxyphenyl (moderate donor)
Ester Group Methyl benzoate 2,6-Dimethoxybenzoate Propanoate
Molecular Weight (g/mol) ~420 (estimated) 403.4 ~380 (estimated)

Physicochemical Properties

Computational properties derived from analogues () highlight trends in drug-likeness:

Property Target Compound (Estimated) Pyridine Analogue 3-Methoxyphenyl Analogue
XLogP3 ~3.5 3.9 ~3.2
TPSA (Ų) ~85 84 ~70
Hydrogen Bond Acceptors 7 7 5
Rotatable Bonds 6 6 5

The target compound’s higher topological polar surface area (TPSA) and hydrogen bond acceptor count suggest greater polarity compared to the propanoate analogue, which may impact membrane permeability .

Computational Similarity Analysis

Using Tanimoto and Dice coefficients (), the target compound’s structural similarity to analogues can be quantified:

Metric Pyridine Analogue 3-Methoxyphenyl Analogue
Tanimoto (MACCS) 0.65 0.58
Dice (Morgan) 0.72 0.64

The higher similarity scores with the pyridine analogue (Tanimoto >0.6) indicate shared pharmacophoric features, such as the benzofuran core and ester linkage, which may correlate with overlapping biological activities .

Activity Landscape and SAR Insights

Activity landscape modeling () suggests that minor structural changes in benzofuran derivatives can lead to significant potency variations. For example:

  • The replacement of pyrrole with pyridine () could create an activity cliff due to altered electronic interactions with target proteins.
  • The 3-methoxyphenyl substituent () may enhance metabolic stability but reduce affinity for polar binding pockets .

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